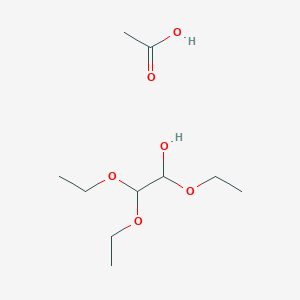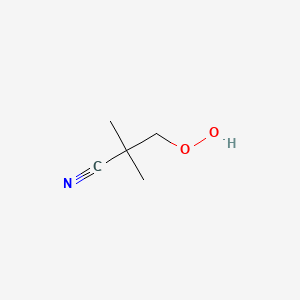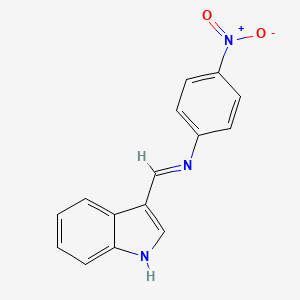
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzenamine structure with an indole moiety and a nitro group, making it a versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- typically involves the condensation reaction between 4-nitrobenzenamine and 1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is used as a precursor for synthesizing various complex molecules. It serves as a building block in organic synthesis and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and antitumor activities. It is being explored for its potential in drug development and medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
- Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
- (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide
Comparison: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its methyl and nicotinohydrazide analogs, the nitro derivative exhibits different reactivity and biological activity. The nitro group enhances its potential as a precursor for further chemical modifications and its application in various fields .
Propiedades
Número CAS |
111601-52-6 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17H |
Clave InChI |
HCEQQBGGYWDSEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


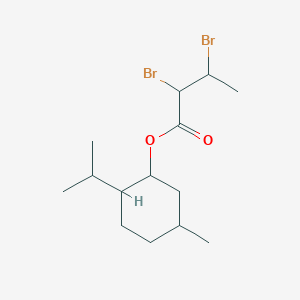
![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
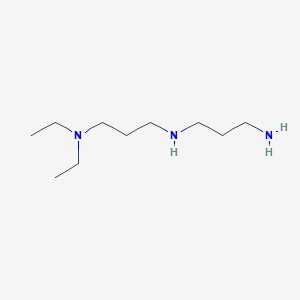
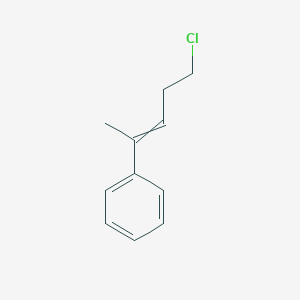

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
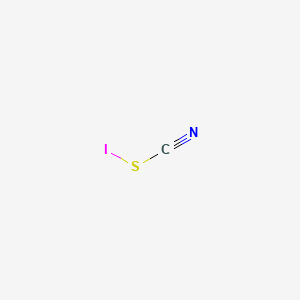
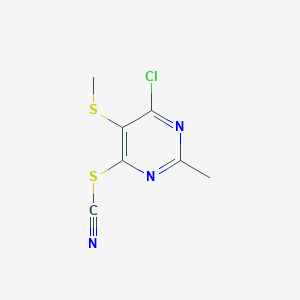
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
